molecular formula C25H21N3O2 B5086493 2-Benzoyl-6-pyridin-4-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

2-Benzoyl-6-pyridin-4-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B5086493
M. Wt: 395.5 g/mol
InChI Key: WKZHWVVOJYBIEA-UHFFFAOYSA-N
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Description

2-Benzoyl-6-pyridin-4-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties. This particular compound is of interest due to its unique structure, which combines a benzodiazepine core with benzoyl and pyridinyl substituents, potentially leading to novel biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-6-pyridin-4-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodiazepine core, followed by the introduction of the benzoyl and pyridinyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and safety. The process might also be optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-6-pyridin-4-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic, sedative, and anticonvulsant effects.

Mechanism of Action

The mechanism of action of 2-Benzoyl-6-pyridin-4-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one likely involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects and leading to sedative and anxiolytic outcomes. The benzoyl and pyridinyl groups might modulate this interaction, potentially leading to unique pharmacological profiles.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic activities.

Uniqueness

2-Benzoyl-6-pyridin-4-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is unique due to its specific substituents, which might confer distinct pharmacological properties compared to other benzodiazepines. The presence of the benzoyl and pyridinyl groups could lead to different binding affinities and selectivities for molecular targets, potentially resulting in novel therapeutic applications.

Properties

IUPAC Name

2-benzoyl-6-pyridin-4-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c29-22-8-4-7-20-23(22)24(16-11-13-26-14-12-16)28-19-10-9-18(15-21(19)27-20)25(30)17-5-2-1-3-6-17/h1-3,5-6,9-15,24,27-28H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZHWVVOJYBIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=NC=C5)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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